Sinomenine hydrochloride
Overview
Description
Synthesis Analysis
Sinomenine is a tetracyclic alkaloid that is extracted from the traditional Chinese medicine sinomenium acutum . Extensive research on its structural modifications has been carried out in recent decades. The reaction sites can be classified into four categories based on functional groups—aromatic ring (A-ring), benzylic position (B-ring), enone (C-ring) and trialkylamine (D-ring) .Molecular Structure Analysis
Sinomenine is a tetracyclic alkaloid that is extracted from the traditional Chinese medicine sinomenium acutum . It has been reported to possess low cytotoxicity and a variety of biological activities .Chemical Reactions Analysis
Sinomenine is a tetracyclic alkaloid that is extracted from the traditional Chinese medicine sinomenium acutum . The reaction sites can be classified into four categories based on functional groups—aromatic ring (A-ring), benzylic position (B-ring), enone (C-ring) and trialkylamine (D-ring) .Physical And Chemical Properties Analysis
Sinomenine has a molecular formula of C19H23NO4 and a molar mass of 329.39 g/mol . It has a density of 1.2012 (rough estimate), a melting point of 180°C (dec.) (lit.), a boiling point of 466.98°C (rough estimate), a flashing point of 264.442°C, and a vapor pressure of 0mmHg at 25°C .Scientific Research Applications
Cancer Treatment and Metastasis Inhibition : Sinomenine hydrochloride has been shown to suppress mammary tumor growth and metastasis by inducing vascular normalization, enhancing tumor perfusion, and improving tumor immunity in breast cancer models (Zhang et al., 2015). It also sensitizes cervical cancer cells to ionizing radiation, impairing DNA damage response (Zhang et al., 2018).
Pain Management : Sinomenine has demonstrated effectiveness in managing pain through mechanisms involving μ-opioid receptors, as shown by its effects on formalin-induced nociceptive behavior in mice (Komatsu et al., 2019).
Anti-Inflammatory Applications : The compound has been effective in anti-inflammatory treatment, particularly in transdermal delivery systems for conditions like rheumatoid arthritis (Yan et al., 2016). It also demonstrates anti-inflammatory activities in rheumatoid arthritis through the suppression of TNF-α-activated fibroblast-like synoviocytes (Chen et al., 2011).
Enhanced Drug Delivery Systems : Studies have shown that using ethosomes and electroporation can enhance the transdermal delivery of sinomenine hydrochloride, providing potential for more effective therapeutic applications (Yan et al., 2016); (Feng et al., 2017).
Cardiovascular and Kidney Diseases : Its application in treating cardiovascular and kidney diseases has been noted, particularly in studies involving podocytes and angiotensin II-induced autophagy (Wang et al., 2016).
Adverse Effects : While sinomenine hydrochloride has therapeutic potential, it is important to note its potential side effects, such as agranulocytosis, which necessitates careful monitoring during treatment (Chen et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4.ClH/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H/t12-,13+,19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEVIMJAUHZFMW-VUIDNZEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
115-53-7 (Parent) | |
Record name | Cucoline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sinomenine hydrochloride | |
CAS RN |
6080-33-7 | |
Record name | Sinomenine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6080-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cucoline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sinomenine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sinomenine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SINOMENINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J34HRJ45S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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